molecular formula C9H4BrClN2O2 B11837798 2-Bromo-6-chloro-5-nitroquinoline

2-Bromo-6-chloro-5-nitroquinoline

Cat. No.: B11837798
M. Wt: 287.50 g/mol
InChI Key: SYLKTIPFQIRITA-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities. The presence of bromine, chlorine, and nitro groups in the quinoline ring enhances its reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-5-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method is the nucleophilic substitution reaction where a bromine atom is introduced into the quinoline ring. This can be achieved by reacting 6-chloro-5-nitroquinoline with a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-5-nitroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of 2-Bromo-6-chloro-5-aminoquinoline.

    Oxidation: Formation of this compound N-oxide

Scientific Research Applications

2-Bromo-6-chloro-5-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-5-nitroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and halogen atoms enhances its binding affinity to these targets. This interaction can inhibit enzyme activity or block receptor signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-nitroquinoline
  • 2-Bromo-5-nitroquinoline
  • 2-Chloro-6-nitroquinoline

Uniqueness

2-Bromo-6-chloro-5-nitroquinoline is unique due to the combination of bromine, chlorine, and nitro groups in the quinoline ring. This unique substitution pattern enhances its reactivity and potential for diverse applications compared to other quinoline derivatives .

Properties

Molecular Formula

C9H4BrClN2O2

Molecular Weight

287.50 g/mol

IUPAC Name

2-bromo-6-chloro-5-nitroquinoline

InChI

InChI=1S/C9H4BrClN2O2/c10-8-4-1-5-7(12-8)3-2-6(11)9(5)13(14)15/h1-4H

InChI Key

SYLKTIPFQIRITA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Br

Origin of Product

United States

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